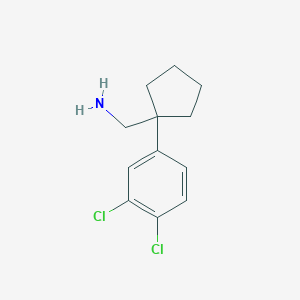

1-(3,4-Dichlorophenyl)cyclopentanemethanamine

Description

1-(3,4-Dichlorophenyl)cyclopentanemethanamine is a cyclopentane-based primary amine featuring a 3,4-dichlorophenyl substituent.

Molecular Formula: C₁₂H₁₄Cl₂N

Molecular Weight: ~244.06 g/mol (calculated)

Key Features:

- Two chlorine atoms at the 3- and 4-positions of the phenyl ring.

- Cyclopentane backbone, offering moderate ring strain and conformational flexibility.

- Primary amine functional group, enabling hydrogen bonding and salt formation.

Properties

Molecular Formula |

C12H15Cl2N |

|---|---|

Molecular Weight |

244.16 g/mol |

IUPAC Name |

[1-(3,4-dichlorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChI Key |

CTUZLMXCSKURAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanemethanamine typically involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate compound. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclopentanemethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect neurotransmitter systems and other key regulatory mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with analogs differing in substituent position, halogen type, or ring size:

Structural and Functional Impacts

Chlorine Substitution Patterns

- 3,4-Dichloro vs. Mono-Chloro: The dual Cl substituents in the target compound increase molecular weight by ~34.34 g/mol compared to mono-Cl analogs (e.g., 1-(3-Cl)-analog).

- Positional Isomerism : Para-Cl (4-Cl) substitution () lacks the electronic synergy of 3,4-diCl, which creates a stronger electron-deficient aromatic system. This may reduce interactions with electron-rich biological targets .

Ring Size and Conformation

- Cyclopentane vs. Cyclobutane/Propane: Cyclopentane in the target compound balances ring strain (≈6.3 kcal/mol) and flexibility, whereas cyclopropane () exhibits high strain (~27.5 kcal/mol), reducing stability.

Halogen vs. Trifluoromethyl Groups

- The CF₃ group () is ~3× heavier than Cl and introduces stronger electron-withdrawing effects (-I effect), which may alter binding kinetics. However, its larger size could hinder fit into hydrophobic binding pockets compared to diCl .

Biological Activity

1-(3,4-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with notable structural features that suggest potential biological activities. The compound is characterized by a cyclopentane ring connected to a dichlorophenyl group and an amine functional group. Its molecular formula is , and it has a molar mass of approximately 230.13 g/mol. The presence of two chlorine atoms on the phenyl ring plays a significant role in its chemical properties and potential interactions within biological systems.

Structural Characteristics

The unique structure of this compound allows it to exhibit interactions similar to known psychoactive substances. This structural similarity raises the possibility of its involvement in neurotransmitter systems, which could lead to various pharmacological effects.

Pharmacological Potential

Research indicates that this compound may have several pharmacological applications. Some key areas of interest include:

- Neurotransmitter Interaction : The compound's structural resemblance to psychoactive agents suggests possible modulation of neurotransmitter activity.

- Hepatotoxicity : Preliminary studies indicate that compounds with similar structures may exhibit hepatotoxic effects, necessitating further exploration of the safety profile of this compound .

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets. These investigations are crucial for understanding both therapeutic benefits and potential side effects associated with the compound. Key findings include:

- Binding Affinity : Initial assays suggest that this compound may interact with receptors involved in neurotransmission.

- Mechanisms of Action : Ongoing research aims to elucidate specific mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights other compounds with structural similarities to this compound. This comparison aids in understanding the nuances of biological activity among related compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopentanemethanamine | C11H12ClN | Contains one chlorine atom on the phenyl ring. |

| 1-(2,5-Dichlorophenyl)cyclopentanemethanamine | C11H12Cl2N | Chlorine substituents at positions 2 and 5. |

| 1-(2,6-Dichlorophenyl)cyclopentanemethanamine | C11H12Cl2N | Chlorine substituents at positions 2 and 6. |

| 1-(2,5-Dichlorophenyl)-N-methylmethanamine | C12H14Cl2N | Methyl substitution on the nitrogen atom. |

The variations in chlorine placement and additional substituents can significantly influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of structurally related compounds:

- Study on Hepatotoxicity : A study indicated that compounds with similar structures could exhibit hepatotoxic effects, reinforcing the need for careful evaluation of this compound in this regard .

- Neuropharmacological Evaluation : Research has been initiated to evaluate the neuropharmacological effects of this compound, focusing on its potential as a therapeutic agent in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.